molecular formula C18H18F3NO4S B2829061 4-[(furan-2-yl)methanesulfonyl]-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 1448029-34-2

4-[(furan-2-yl)methanesulfonyl]-1-[2-(trifluoromethyl)benzoyl]piperidine

Katalognummer: B2829061
CAS-Nummer: 1448029-34-2
Molekulargewicht: 401.4
InChI-Schlüssel: RVOFRTZCARZCMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[(furan-2-yl)methanesulfonyl]-1-[2-(trifluoromethyl)benzoyl]piperidine is a piperidine derivative featuring two distinct substituents:

  • 1-Position: A 2-(trifluoromethyl)benzoyl group, providing electron-withdrawing properties and enhanced lipophilicity.
  • 4-Position: A (furan-2-yl)methanesulfonyl group, introducing a heterocyclic furan ring and a sulfonyl moiety, which may influence metabolic stability and receptor binding.

Eigenschaften

IUPAC Name

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4S/c19-18(20,21)16-6-2-1-5-15(16)17(23)22-9-7-14(8-10-22)27(24,25)12-13-4-3-11-26-13/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOFRTZCARZCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[(furan-2-yl)methanesulfonyl]-1-[2-(trifluoromethyl)benzoyl]piperidine is a synthetic organic molecule with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest possible interactions with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, characterized by the presence of a furan ring and a trifluoromethyl group. The IUPAC name indicates its complex structure, which includes a methanesulfonyl moiety that may enhance solubility and bioavailability.

Property Value
Molecular FormulaC₁₅H₁₄F₃N₁O₃S
Molecular Weight329.34 g/mol
CAS Number[Insert CAS Number]
Solubility[Insert Solubility Data]

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit bacterial growth, suggesting that the target compound may possess similar activity. The presence of the furan and trifluoromethyl groups is hypothesized to contribute to this activity by enhancing interaction with microbial cell membranes.

Anticancer Properties

The anticancer potential of piperidine derivatives has been widely studied. In vitro assays have demonstrated that certain analogs can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Preliminary studies on related compounds suggest that this compound may also exert cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Anticancer Activity in Cell Lines
    • A study evaluated the cytotoxic effects of several piperidine derivatives on breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated that compounds with a similar trifluoromethyl substitution exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency.
  • Mechanistic Insights
    • Molecular docking studies have been conducted to explore the binding affinity of this compound to various targets, including tyrosinase and other enzymes involved in cancer progression. The results indicated strong interactions through hydrophobic contacts and hydrogen bonding, which may explain its biological activity.
  • Antimicrobial Evaluation
    • In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity comparable to established antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Variations

Piperidine Core Modifications

4-(Furan-2-yl)piperidine (CID 19608470)

  • Structure : Simpler analog with furan directly attached to the piperidine ring.
  • Properties : Reduced steric bulk compared to the target compound. LogP and solubility data (unavailable here) would likely differ due to the absence of sulfonyl and benzoyl groups .

4-[5-(Furan-2-yl)-1H-pyrazol-3-yl]piperidine (IDE Activators)

  • Structure : Incorporates a pyrazole ring between the furan and piperidine.
  • Activity : Activates insulin-degrading enzyme (IDE) with up to 500% substrate hydrolysis enhancement. The pyrazole may enhance π-π stacking in enzyme binding .

Substituent Modifications

(Furan-2-yl)methanone Piperazine Derivatives Example: Compound 15 (Ki = 10.8 nM for hA2AAR) from . Comparison: Replaces sulfonyl with a carbonyl group and uses a piperazine core. The piperazine’s additional nitrogen may improve solubility but reduce CNS penetration compared to piperidine .

Tryfuzol® (Piperidine Triazole Derivative) Structure: Contains a triazole-thioether and furan group. Activity: Exhibits immunomodulatory and hepatoprotective effects. The thioether group may confer antioxidant properties, unlike the sulfonyl group in the target compound .

4-(Piperidin-1-yl)aniline Derivatives

  • Synthesis : Prepared via nucleophilic substitution and reduction ().
  • Applications : Intermediate for indole-based Pks13 inhibitors, highlighting the versatility of piperidine in drug design .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 4-[(furan-2-yl)methanesulfonyl]-1-[2-(trifluoromethyl)benzoyl]piperidine with high purity?

  • Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., solvent systems, temperature) and purification techniques such as column chromatography with n-hexane/EtOAC gradients (5:5 ratio) to isolate intermediates. Post-synthesis, purity is validated via HPLC (retention time ~13 min, 95% peak area at 254 nm) and NMR spectroscopy to confirm structural integrity . For sulfonyl group introduction, coupling reactions with piperidine sulfonamide intermediates under controlled conditions are critical .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of 1^1H-NMR, 13^{13}C-NMR, and HRMS is essential for structural confirmation. HPLC (e.g., 95% purity at 254 nm) ensures purity, while elemental analysis detects deviations in carbon/hydrogen content, which may indicate impurities or hydration . Mass spectrometry further validates molecular weight accuracy (e.g., ±0.5 ppm error) .

Q. What are common challenges in achieving high yields during synthesis?

  • Methodological Answer : Yield optimization depends on reaction parameters such as temperature (e.g., 80–100°C for sulfonyl coupling) and stoichiometric ratios of intermediates. Impurities from incomplete sulfonation or benzoylation require iterative recrystallization or flash chromatography. Scale-up challenges include maintaining consistency in solvent removal and avoiding side reactions .

Advanced Research Questions

Q. How can researchers address discrepancies between calculated and observed elemental analysis results?

  • Methodological Answer : Discrepancies (e.g., carbon content deviations of 0.3–0.5%) may arise from residual solvents or hydration. Solutions include repeating analyses under anhydrous conditions, using thermogravimetric analysis (TGA) to assess moisture content, or cross-validating with high-resolution mass spectrometry (HRMS) .

Q. What strategies determine structure-activity relationships (SAR) for benzoylpiperidine derivatives?

  • Methodological Answer : SAR studies involve systematic substitution of functional groups (e.g., trifluoromethyl, sulfonyl) and evaluating biological activity changes. For example, replacing isoindoline with indanone moieties in acetylcholinesterase inhibitors improved potency (IC50_{50} = 5.7 nM) . Computational docking and in vitro assays (e.g., enzyme inhibition) correlate structural modifications with efficacy .

Q. How does the trifluoromethyl group influence reactivity and bioactivity?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive compounds. Its electron-withdrawing nature also affects electrophilic substitution patterns in aromatic rings, altering binding affinity to targets like acetylcholinesterase .

Q. How to design in vivo studies to assess pharmacokinetics and efficacy?

  • Methodological Answer : In vivo protocols include oral administration (e.g., 5 mg/kg in rats) with periodic blood sampling for LC-MS pharmacokinetic profiling. Efficacy is measured via biomarkers (e.g., cerebral cortex acetylcholine levels) and compared to controls like physostigmine. Dose-response curves and toxicity screens (e.g., liver enzyme assays) ensure safety .

Q. What synthetic routes optimize sulfonyl group introduction in piperidine derivatives?

  • Methodological Answer : Sulfonyl groups are introduced via nucleophilic substitution using sulfonyl chlorides or Mitsunobu reactions. For scale-up, continuous flow reactors improve efficiency, while X-ray crystallography confirms regioselectivity. Reaction monitoring via TLC or in-line IR spectroscopy minimizes byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.